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Abstract
EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich syndrome

protein (WASp). By targeting the auto-inhibited conformation of WASp, EG-011 induces actin

polymerization, demonstrating significant anti-tumor activity in various hematological

malignancies. This document provides a comprehensive overview of the structural and

chemical properties of EG-011, its mechanism of action, and detailed methodologies for key

experimental procedures used in its characterization.

Structural and Chemical Properties
EG-011 was developed through modification of the central scaffold of the BTK inhibitor

ibrutinib. The pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core distinguishes it from its

predecessor.[1] Key structural and chemical data are summarized below.

Table 1: Chemical and Structural Identification of EG-011
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Property Value Reference

IUPAC Name

3-(1-acryloylpiperidin-3-yl)-1-

(4-phenoxybenzyl)pyrido[3,2-

d]pyrimidine-2,4(1H,3H)-dione

[2]

CAS Number 2377113-41-0 [2][3]

Chemical Formula C28H26N4O4 [2][3]

Molecular Weight 482.54 g/mol [2]

Exact Mass 482.1954 [2]

SMILES

C=CC(=O)N1CCC(C(C1)N2C(

=O)C3=C(N=CC=C3)N(CC4=

CC=C(C=C4)OC5=CC=CC=C

5)C2=O)

[3]

Elemental Analysis
C: 69.70%, H: 5.43%, N:

11.61%, O: 13.26%
[2]

Table 2: Physicochemical Properties of EG-011

Property Value Reference

Appearance To be determined [2]

Purity >98% [2]

Solubility
DMSO: 97 mg/mL (201.02

mM)
[4]

Storage Conditions

Short term (days to weeks): 0 -

4 °C, Long term (months to

years): -20 °C

[2]

Mechanism of Action: WASp Activation and Actin
Polymerization
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EG-011's primary mechanism of action is the activation of the Wiskott-Aldrich syndrome protein

(WASp), a key regulator of actin polymerization in hematopoietic cells.[1][5][6] WASp exists in

an auto-inhibited conformation. EG-011 binds to this form, inducing a conformational change

that leads to its activation. Activated WASp then promotes the assembly of actin filaments

through the Arp2/3 complex.[1][5] This targeted induction of actin polymerization has been

shown to be the basis of its anti-tumor effects in hematological cancers.[1][6][7] The acrylamide

moiety within EG-011's structure suggests a potential for covalent interaction with its target.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b11932084?utm_src=pdf-body
https://www.selleckchem.com/products/eg-011.html
https://www.medkoo.com/products/53331
https://www.researchgate.net/publication/365764051_A_first-in-class_Wiskott-Aldrich_syndrome_protein_WASp_activator_with_anti-tumor_activity_in_hematological_cancers
https://www.benchchem.com/product/b11932084?utm_src=pdf-body
https://www.selleckchem.com/products/eg-011.html
https://www.medkoo.com/products/53331
https://www.selleckchem.com/products/eg-011.html
https://www.researchgate.net/publication/365764051_A_first-in-class_Wiskott-Aldrich_syndrome_protein_WASp_activator_with_anti-tumor_activity_in_hematological_cancers
https://haematologica.org/article/view/haematol.2022.282672
https://www.benchchem.com/product/b11932084?utm_src=pdf-body
https://www.selleckchem.com/products/eg-011.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hematopoietic Cell

EG-011

Auto-inhibited WASp

Binds and Activates

Active WASp

Conformational Change

Arp2/3 Complex

Recruits and Activates

G-actin (Monomer)

Nucleates Polymerization

F-actin (Polymer)

Polymerization

Anti-tumor Effects

Leads to

Click to download full resolution via product page

Caption: EG-011 signaling pathway leading to anti-tumor effects.
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Preclinical Activity
EG-011 has demonstrated potent in vitro and in vivo anti-tumor activity across a range of

hematological cancer models.

Table 3: In Vitro Antiproliferative Activity of EG-011

Cell Line Type Median IC50 Reference

Lymphoma Cell Lines (62

lines)
2.25 µM [8]

Sensitive Lymphoma Subsets

(DLBCL, mantle cell, marginal

zone)

250 nM [8]

Acute Lymphoblastic Leukemia

(7 of 12 lines)
0.3 - 4.6 µM [8]

Notably, EG-011 maintains its activity in cell lines that have developed resistance to approved

PI3K and BTK inhibitors.[8]

Table 4: In Vivo Pharmacokinetic Profile of EG-011

Species Half-life (t½)
Cmax (at 200
mg/kg oral)

Reference

Rat 5 min Not reported [8]

Mouse 8 min Reached in 30 min [8]

In a REC1 mantle cell lymphoma xenograft mouse model, daily administration of EG-011 at

200 mg/kg resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor

volume.[8]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of research

findings. The following sections outline the methodologies for key assays used in the

characterization of EG-011.

Synthesis & Characterization In Vitro Evaluation In Vivo Studies

Chemical Synthesis Purification (HPLC) Structural Verification (NMR, MS) Target Identification (Thermal Proteome Profiling) Target Validation (Actin Polymerization Assay) Cellular Activity (MTT Proliferation Assay) Pharmacokinetics Xenograft Efficacy Toxicity Assessment

Click to download full resolution via product page

Caption: General experimental workflow for EG-011 characterization.

Chemical Synthesis of EG-011
The synthesis of EG-011 involves a distinct route from that of ibrutinib.[1] While the specific,

step-by-step protocol is proprietary, a general overview based on its structure would involve:

Synthesis of the Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core: This heterocyclic scaffold is

the central component of the molecule.

Alkylation at the N1 position: Introduction of the 4-phenoxybenzyl group at the N1 position of

the core.

Coupling at the N3 position: Attachment of the piperidine ring to the N3 position.

Acryloylation of the piperidine nitrogen: The final step involves the addition of the acryloyl

group to the piperidine nitrogen, forming the reactive acrylamide moiety.

Purification: The final product would be purified using techniques such as High-Performance

Liquid Chromatography (HPLC) to ensure high purity.

Structural Confirmation: The structure of the synthesized EG-011 would be confirmed using

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Thermal Proteome Profiling for Target Identification
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Thermal Proteome Profiling (TPP) is utilized to identify the protein targets of small molecules by

detecting shifts in protein thermal stability upon compound interaction.[8]

Cell Culture and Lysis: A relevant cell line (e.g., REC1 mantle cell lymphoma) is cultured and

harvested. The cells are then lysed to extract the proteome.

Compound Treatment: The cell lysate is divided into aliquots and treated with either EG-011
or a vehicle control (e.g., DMSO).

Temperature Gradient: The treated lysates are subjected to a temperature gradient to induce

protein denaturation and aggregation.

Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged at high

speed to pellet the aggregated proteins. The supernatant containing the soluble proteins is

collected.

Protein Digestion and Mass Spectrometry: The soluble proteins are digested into peptides,

which are then analyzed by quantitative mass spectrometry (e.g., LC-MS/MS).

Data Analysis: The abundance of each protein at different temperatures is quantified. A shift

in the melting temperature of a protein in the presence of EG-011 compared to the control

indicates a direct interaction. WASp was identified as the primary destabilized protein in the

presence of EG-011.[8]

In Vitro Actin Polymerization Assay
This assay measures the effect of EG-011 on the polymerization of actin, a key step in its

mechanism of action.

Reagent Preparation:

Pyrene-labeled G-actin: Monomeric actin is labeled with pyrene, a fluorescent probe

whose fluorescence intensity increases upon incorporation into a polymer.

Arp2/3 complex and WASp: Purified Arp2/3 complex and WASp proteins are prepared.

EG-011 solution: EG-011 is dissolved in an appropriate solvent (e.g., DMSO).
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Polymerization Buffer: A buffer containing ATP and ions that promote actin polymerization

is prepared.

Assay Setup: The reaction is typically performed in a 96-well plate format suitable for a

fluorescence plate reader.

Reaction Initiation: The reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex,

and WASp is incubated with either EG-011 or a vehicle control. Polymerization is initiated by

the addition of the polymerization buffer.

Fluorescence Measurement: The fluorescence intensity (Excitation ~365 nm, Emission ~410

nm) is measured over time.

Data Analysis: An increase in fluorescence intensity over time indicates actin polymerization.

The rate of polymerization in the presence of EG-011 is compared to the control to

determine its effect on WASp-mediated actin assembly. EG-011 has been shown to

accelerate actin polymerization in this assay.

Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to

determine the cytotoxic or cytostatic effects of a compound.

Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at an appropriate

density and allowed to adhere or stabilize overnight.

Compound Treatment: The cells are treated with a serial dilution of EG-011 or a vehicle

control.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard

cell culture conditions.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active metabolism convert the MTT into a purple

formazan product.

Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is

added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is

determined by plotting cell viability against the log of the compound concentration and fitting

the data to a dose-response curve.

Conclusion
EG-011 represents a promising new therapeutic agent for hematological cancers with a novel

mechanism of action. Its ability to activate WASp and induce actin polymerization provides a

unique approach to targeting these malignancies, including those resistant to existing

therapies. The data presented in this whitepaper summarize the current understanding of EG-
011's chemical and structural properties, its mode of action, and the experimental

methodologies used for its characterization, providing a valuable resource for researchers and

drug development professionals in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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